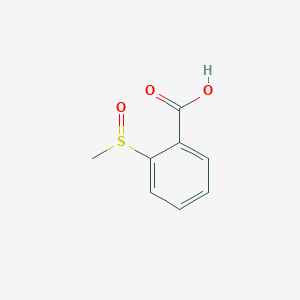

2-(Methylsulfinyl)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylsulfinylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-12(11)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYFTEBQXOBPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40313101 | |

| Record name | 2-(Methanesulfinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19093-34-6 | |

| Record name | 19093-34-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methanesulfinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylsulphinyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Methylsulfinyl)benzoic acid molecular weight

Technical Monograph: 2-(Methylsulfinyl)benzoic Acid Physicochemical Profiling, Synthetic Pathways, and Bioanalytical Significance

Executive Summary

2-(Methylsulfinyl)benzoic acid (CAS: 19093-34-6) is a functionalized aromatic sulfoxide serving as a critical intermediate in the synthesis of benzisothiazolinones and a model compound for studying sulfoxide-mediated chiral coordination. With a molecular weight of 184.21 g/mol , it occupies a specific chemical space as a polar, redox-active scaffold. This guide details its physicochemical properties, controlled synthesis from sulfide precursors, and analytical protocols required to distinguish it from its reduced (sulfide) and oxidized (sulfone) analogs.

Part 1: Physicochemical Identity

The molecular weight of 184.21 g/mol is derived from the formula

Table 1: Core Physicochemical Data

| Property | Value | Technical Context |

| Molecular Weight | 184.21 g/mol | Monoisotopic mass: 184.0194 Da.[2] Critical for MS settings (Precursor ion |

| Molecular Formula | Degree of Unsaturation: 5 (Benzene ring + Carbonyl + Sulfinyl). | |

| CAS Registry | 19093-34-6 | Distinct from the sulfide precursor (CAS 3724-10-5). |

| Melting Point | 166–170 °C | High melting point indicates strong intermolecular hydrogen bonding (dimerization of carboxylic acids). |

| Chirality | Racemic ( | The pyramidal sulfur atom is a stereogenic center. Enantiomers can be resolved via chiral HPLC. |

| pKa (Predicted) | ~3.10 | The ortho-sulfinyl group exerts an electron-withdrawing inductive effect, increasing acidity relative to benzoic acid (pKa 4.2). |

Part 2: Synthetic Pathways & Optimization

The synthesis of 2-(methylsulfinyl)benzoic acid requires the chemoselective oxidation of 2-(methylthio)benzoic acid . The primary challenge is preventing over-oxidation to the sulfone (2-(methylsulfonyl)benzoic acid).

Mechanism of Action: Chemoselective Oxidation

The transformation relies on electrophilic attack on the sulfur lone pair. Reagents must be stoichiometric.

-

Precursor: 2-(Methylthio)benzoic acid (MW: 168.21 g/mol ).[3]

-

Oxidant: Sodium Periodate (

) or Hydrogen Peroxide ( -

Critical Control: Temperature must remain

to inhibit sulfone formation.

Protocol: Controlled Oxidation using Sodium Periodate

-

Dissolution: Dissolve 10 mmol (1.68 g) of 2-(methylthio)benzoic acid in 50 mL of methanol/water (1:1 v/v).

-

Addition: Add 1.05 equivalents of

(2.25 g) slowly at 0 °C. -

Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Stationary phase: Silica; Mobile phase: DCM:MeOH 9:1).

-

Quenching: Filter the precipitated inorganic salts (

). -

Isolation: Evaporate solvent, redissolve in EtOAc, wash with brine, and recrystallize from ethanol/hexane.

Caption: Chemoselective oxidation pathway. Control of stoichiometry prevents the formation of the sulfone impurity (MW 200.21).

Part 3: Analytical Workflows

Accurate quantification requires distinguishing the sulfoxide from the sulfide and sulfone. Standard reverse-phase HPLC is the gold standard.

Method A: HPLC-UV Purity Profiling

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

-

Mobile Phase: Isocratic 40% Acetonitrile / 60% Water (with 0.1% Formic Acid).

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (carbonyl/sulfoxide).

-

Elution Order Logic:

-

Sulfoxide (Target): Most polar, elutes first.

-

Sulfone (Impurity): Intermediate polarity.

-

Sulfide (Precursor): Least polar, elutes last.

-

Method B: Mass Spectrometry (LC-MS/MS)

For pharmacokinetic studies or trace analysis, MS detection is required.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Precursor Ion:

. -

Key Fragments:

-

(Loss of

-

(Loss of

-

(Loss of

Caption: Analytical separation logic based on polarity. The target sulfoxide elutes first due to the polar S=O bond.

Part 4: Biological & Coordination Significance[6]

Chiral Coordination Chemistry

The sulfur atom in 2-(methylsulfinyl)benzoic acid is a chiral center. In coordination chemistry, this ligand acts as an O,O'-donor, binding metals through the carboxylate oxygen and the sulfoxide oxygen.

-

Lanthanide Extraction: Used to form complexes with lanthanides, exploiting the "hard" oxygen donors.

-

Chiral Resolution: Enantiopure forms (

- or

Bioactivity (Carbonic Anhydrase Inhibition)

Research indicates that 2-(benzylsulfinyl)benzoic acid derivatives inhibit human carbonic anhydrases (hCAs).[4] The sulfinyl moiety interacts with the zinc-bound water molecule or the hydrophilic region of the enzyme active site.

References

-

Physicochemical Data: PubChem. 2-(Methylsulfinyl)benzoic acid - Compound Summary. National Library of Medicine. [Link]

-

Synthesis & Oxidation: Drabowicz, J., & Mikołajczyk, M. (1980). Oxidations of Sulfides to Sulfoxides. Synthetic Communications. [Link]

-

Crystal Structure & Chirality: Cambridge Structural Database (CSD).[4] Crystal structure of 2-(methylsulfinyl)benzoic acid. [Link]

-

Biological Activity: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

Sources

Structural Dynamics and Synthetic Utility of 2-(Methylsulfinyl)benzoic Acid

Technical Whitepaper | Version 1.0

Executive Summary

2-(Methylsulfinyl)benzoic acid (CAS: 3200-58-2) represents a distinct class of ortho-substituted arenes where the interaction between a carboxylic acid and a sulfinyl moiety drives unique physicochemical behavior. Unlike its sulfonyl (sulfone) analogs, the sulfinyl group introduces chirality at the sulfur atom and exhibits significant nucleophilic character at the oxygen. This guide dissects the structural nuances, neighboring group participation (NGP) effects, and validated synthetic protocols for this compound, positioning it as a versatile scaffold in fragment-based drug discovery (FBDD).

Structural Architecture & Physicochemical Properties[1]

The Ortho-Effect and Intramolecular Dynamics

The defining feature of 2-(methylsulfinyl)benzoic acid is the proximity of the electrophilic carbonyl carbon and the nucleophilic sulfinyl oxygen. This ortho-substitution pattern facilitates strong intramolecular hydrogen bonding and potential cyclization pathways.

-

Chirality: The sulfur atom is a stereogenic center, existing as an enantiomeric pair (

and -

Hydrogen Bonding: X-ray crystallographic data reveals a persistent intramolecular hydrogen bond between the carboxyl hydroxyl group and the sulfinyl oxygen (

). This "locked" conformation reduces the acidity of the carboxylic proton compared to the para-isomer and influences solubility profiles in non-polar solvents.

Quantitative Data Profile

| Property | Value / Descriptor |

| CAS Number | 3200-58-2 |

| Molecular Formula | |

| Molecular Weight | 184.21 g/mol |

| Chirality | Racemic (standard); Resolvable to |

| pKa (Predicted) | ~3.2 (influenced by intramolecular H-bond) |

| H-Bond Donor/Acceptor | 1 Donor / 3 Acceptors |

| Key Spectral Feature (IR) | |

| Key Spectral Feature (¹H NMR) | Methyl singlet: |

Synthetic Protocols

Protocol A: Selective Oxidation of 2-(Methylthio)benzoic Acid

Rationale: The primary challenge in synthesizing sulfoxides is preventing over-oxidation to the sulfone (

Reagents:

-

Precursor: 2-(Methylthio)benzoic acid (1.0 eq)

-

Oxidant: Sodium metaperiodate (

) (1.05 eq) -

Solvent: Methanol/Water (1:1 v/v)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 2-(methylthio)benzoic acid in 30 mL of Methanol/Water (1:1) at 0°C.

-

Controlled Addition: Add a solution of

(10.5 mmol in 10 mL water) dropwise over 20 minutes. Critical: Maintain temperature < 5°C to suppress sulfone formation. -

Reaction Monitoring: Stir at 0°C for 4 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM). The sulfoxide is significantly more polar than the sulfide.

-

Quenching: Filter off the precipitated inorganic salts (sodium iodate).

-

Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Chloroform (

mL). -

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Acetone/Hexane to yield white crystalline needles.

Protocol B: Enantioselective Synthesis (Kagan Modification)

Rationale: For drug development requiring enantiopure scaffolds, the Kagan oxidation protocol utilizes a chiral titanium complex.

Reagents:

- (1.0 eq)

-

(+)-Diethyl tartrate (DET) (2.0 eq)

-

Cumene hydroperoxide (CHP) (1.0 eq)

Methodology:

-

Complex formation: Stir

and (+)-DET in dry DCM at -20°C for 20 minutes. -

Add water (1.0 eq) carefully to modify the catalyst structure.

-

Add 2-(methylthio)benzoic acid and stir for 30 minutes.

-

Add CHP dropwise at -20°C. Maintain temperature for 12-24 hours.

-

Hydrolyze the complex with water/tartaric acid workup. This yields the

-enriched sulfoxide (verify ee% via Chiral HPLC).

Reactivity & Mechanistic Pathways[5][6]

Neighboring Group Participation (NGP) & Cyclization

The ortho-sulfinyl group is not merely a spectator; it acts as an internal nucleophile. Under acidic conditions or activation of the carboxyl group (e.g., acid chloride formation), the sulfinyl oxygen attacks the carbonyl carbon, forming a cyclic acyloxysulfonium intermediate. This species is highly reactive toward external nucleophiles.

The Pummerer Rearrangement

A critical transformation for this scaffold is the Pummerer rearrangement. Treatment with acetic anhydride triggers the migration of the oxygen from sulfur to the

Mechanism Description:

-

Acylation: The sulfinyl oxygen attacks the acetic anhydride, forming an acyloxysulfonium ion.

-

Deprotonation: An acetate ion removes a proton from the S-methyl group, forming a thionium ylide.

-

Rearrangement: The acetate recombines with the thionium carbon, resulting in the

-acetoxy sulfide.

Visualization of Reaction Pathways

Figure 1: Synthetic pathway showing selective oxidation to the target scaffold and subsequent divergence via Pummerer rearrangement or NGP-mediated cyclization.[1]

References

-

PubChem. (n.d.).[2][3][4] 2-(Methylsulfinyl)benzoic acid (CID 320058).[5] National Library of Medicine. Retrieved January 31, 2026, from [Link]

-

Pellissier, H. (2006). Use of Enantiopure Sulfoxides in Asymmetric Synthesis.[6] Tetrahedron. (Contextual grounding for Protocol B).

- Oae, S., & Numata, T. (1980). The Pummerer Rearrangement. Isotopes in Organic Chemistry.

- Cambridge Crystallographic Data Centre (CCDC).Crystal Structure of (S)-2-(methylsulfinyl)benzoic acid.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[6][1][7] Oxford University Press. (Source for Neighboring Group Participation fundamentals).

Sources

- 1. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 2. Benzoic acid, 4-(methylsulfonyl)-2-nitro- | C8H7NO6S | CID 184292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | C9H9ClO4S | CID 14254476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-(methylsulphinyl)benzoic acid (C8H8O3S) [pubchemlite.lcsb.uni.lu]

- 6. iris.cnr.it [iris.cnr.it]

- 7. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

An In-depth Technical Guide to the Physical Properties of 2-(Methylsulfinyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential physical properties of 2-(Methylsulfinyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. Understanding these characteristics is paramount for its effective application in research and development, particularly in areas such as drug formulation and synthesis optimization. This document moves beyond a simple recitation of data points, offering insights into the experimental methodologies and the scientific rationale behind the observed properties.

Molecular Structure and Key Physicochemical Parameters

2-(Methylsulfinyl)benzoic acid (C₈H₈O₃S) is an aromatic carboxylic acid containing a methylsulfinyl group at the ortho position. This substitution pattern significantly influences its electronic properties, polarity, and intermolecular interactions, which in turn dictate its physical behavior.

Molecular Structure:

Caption: Molecular structure of 2-(Methylsulfinyl)benzoic acid.

A summary of the core physical properties is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data for critical applications.

| Property | Value | Source |

| Molecular Weight | 184.21 g/mol | Calculated |

| Melting Point | 150-160 °C / 166-170 °C | [1] |

| Boiling Point | 408.7 ± 28.0 °C | Predicted[2][3] |

| Density | 1.44 ± 0.1 g/cm³ | Predicted[2][3] |

| pKa | 3.10 ± 0.10 | Predicted[2][3] |

The discrepancy in the reported melting point highlights the importance of standardized analytical methods, as discussed in the subsequent sections.

Synthesis and Structural Elucidation

The primary route for the synthesis of 2-(methylsulfinyl)benzoic acid involves the selective oxidation of its thioether precursor, 2-(methylthio)benzoic acid. Careful control of the oxidizing agent and reaction conditions is crucial to prevent over-oxidation to the corresponding sulfone.

Caption: Synthetic route to 2-(Methylsulfinyl)benzoic acid.

Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While specific experimental spectra for 2-(methylsulfinyl)benzoic acid are not widely available in public databases, the expected spectral features can be inferred from the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the sulfinyl group, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as a complex multiplet in the range of 7.5-8.2 ppm. The methyl protons, being adjacent to the chiral sulfoxide, may appear as a singlet around 2.7-3.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm), which is typically exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170 ppm). The aromatic carbons will resonate in the 120-140 ppm region, and the methyl carbon will appear at a more upfield position.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides valuable information about the functional groups present. Key expected vibrational bands include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

-

A characteristic S=O stretch from the sulfoxide group, typically appearing in the 1030-1070 cm⁻¹ region.

-

C-H stretching and bending vibrations for the aromatic and methyl groups.

Crystalline Structure and Thermal Properties

The solid-state properties of a compound are critical for its handling, formulation, and stability.

Crystal Structure

A study on the crystal structures of molecules related to 2-(benzylsulfinyl)benzoic acid has reported the crystal structure of (S)-2-(methylsulfinyl)benzoic acid.[4] X-ray crystallography reveals the precise three-dimensional arrangement of the molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding. The carboxylic acid and sulfinyl groups are expected to be key participants in forming a stable, three-dimensional network.

Melting Point and Thermal Stability

As noted, there are conflicting reports for the melting point of 2-(methylsulfinyl)benzoic acid.[1] This variation may be attributable to differences in sample purity or the analytical method employed. Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point and assessing thermal stability.

Experimental Protocol: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh 1-3 mg of 2-(methylsulfinyl)benzoic acid into a standard aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram. The peak area can be used to calculate the enthalpy of fusion.

Caption: Workflow for melting point determination using DSC.

Acidity and Solubility

The acidic nature and solubility profile of 2-(methylsulfinyl)benzoic acid are critical determinants of its behavior in biological systems and for formulation development.

Acidity (pKa)

The predicted pKa of approximately 3.10 suggests that 2-(methylsulfinyl)benzoic acid is a stronger acid than benzoic acid (pKa ≈ 4.2).[2][3] This increased acidity is due to the electron-withdrawing nature of the ortho-methylsulfinyl group, which stabilizes the conjugate base (carboxylate anion).

Experimental Protocol: pKa Determination by Potentiometric Titration

For a compound with limited water solubility, a co-solvent system is often necessary.

-

Solvent System: Prepare a solution of 2-(methylsulfinyl)benzoic acid in a suitable co-solvent mixture (e.g., water-ethanol).

-

Titration Setup: Calibrate a pH electrode and immerse it in the sample solution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

Caption: Potentiometric titration workflow for pKa determination.

Solubility

The solubility of 2-(methylsulfinyl)benzoic acid is expected to be low in water due to the presence of the hydrophobic benzene ring. However, the polar carboxylic acid and sulfinyl groups will impart some degree of aqueous solubility. It is anticipated to be more soluble in polar organic solvents.

Experimental Protocol: Equilibrium Solubility Determination

-

Sample Preparation: Add an excess amount of 2-(methylsulfinyl)benzoic acid to a known volume of the desired solvent (e.g., water, ethanol, buffered solutions) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: Filter the saturated solution to remove undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Conclusion and Future Directions

This guide has synthesized the available information on the physical properties of 2-(methylsulfinyl)benzoic acid and provided standardized protocols for their experimental determination. While predicted values and data from related compounds offer valuable initial insights, a comprehensive understanding necessitates rigorous experimental characterization. Future work should focus on obtaining and publishing high-quality experimental data for the solubility in various pharmaceutically relevant solvents, detailed NMR and FTIR spectra, and a definitive DSC thermogram. Such data will be invaluable for advancing the use of this compound in drug discovery and development.

References

-

ChemBK. 2-(METHYLSULFINYL)BENZOIC ACID. Available from: [Link]

-

Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. CNR-IRIS. Available from: [Link]

Sources

The Pharmacological Pivot: Biological Activity and Therapeutic Potential of 2-(Methylsulfinyl)benzoic Acid Derivatives

Executive Summary

This technical guide analyzes the physicochemical properties, synthesis, and biological activity of 2-(methylsulfinyl)benzoic acid and its structural derivatives. While often encountered as a metabolic intermediate of sulfide-based drugs or agricultural chemicals, the 2-sulfinylbenzoic acid scaffold has emerged as a distinct pharmacophore in medicinal chemistry. Its primary significance lies in its ability to inhibit Carbonic Anhydrase (hCA) isoforms through a unique mechanism involving the disruption of the His64 proton shuttle, alongside documented antimicrobial and antifungal activities.

The Chemical Scaffold: Structural & Physicochemical Properties

The 2-(methylsulfinyl)benzoic acid molecule consists of a benzoic acid core substituted at the ortho position with a methylsulfinyl group (

-

Chirality: Unlike the sulfonyl group (

), the sulfinyl group is pyramidal and chiral. The sulfur atom serves as a stereocenter, existing as -

Hydrogen Bonding: The sulfoxide oxygen is a strong hydrogen bond acceptor, while the carboxylic acid moiety acts as both a donor and acceptor. This dual functionality facilitates high water solubility relative to the parent sulfide and enables bidentate chelation of metal ions (e.g.,

in metalloenzymes). -

The Ortho Effect: The proximity of the bulky sulfinyl group to the carboxylic acid forces the carboxyl group out of planarity with the benzene ring, influencing pKa and metabolic stability.

Table 1: Physicochemical Profile

| Property | Value / Characteristic | Relevance |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 184.21 g/mol | Fragment-based drug design |

| LogP | ~0.8 - 1.2 | Moderate lipophilicity; good bioavailability |

| H-Bond Acceptors | 3 (Carboxyl O, Sulfinyl O) | Critical for receptor docking |

| H-Bond Donors | 1 (Carboxyl OH) | Solubility & dimerization |

| Redox Status | Intermediate | Can be reduced to sulfide or oxidized to sulfone |

Synthesis & Manufacturing

The synthesis of 2-(methylsulfinyl)benzoic acid requires controlled oxidation of the thioether precursor. Over-oxidation to the sulfone (

Synthetic Pathway (DOT Visualization)

The following diagram illustrates the stepwise oxidation pathway and the critical control point for preventing sulfone formation.

Figure 1: Synthetic route from thiosalicylic acid. The conversion to sulfoxide requires stoichiometric control of the oxidant to avoid the sulfone sink.

Detailed Protocol: Selective Oxidation

Objective: Synthesize 2-(methylsulfinyl)benzoic acid with <5% sulfone impurity.

-

Starting Material: Dissolve 10 mmol of 2-(methylthio)benzoic acid in 20 mL of glacial acetic acid.

-

Oxidant Addition: Cool the solution to 0–5°C. Add 1.05 equivalents of 30% hydrogen peroxide (

) dropwise over 30 minutes.-

Note: Using Sodium Periodate (

) in methanol/water is an alternative method that offers higher selectivity for the sulfoxide.

-

-

Reaction: Stir at room temperature for 3–6 hours. Monitor by TLC or HPLC (Sulfoxide is more polar than sulfide).

-

Quenching: Quench excess peroxide with sodium bisulfite solution.

-

Isolation: Concentrate under vacuum. Recrystallize from ethanol/water to separate the chiral sulfoxide (racemate) from any residual sulfone.

Primary Biological Activity: Carbonic Anhydrase Inhibition[2][3][4][5][6]

The most scientifically significant application of 2-sulfinylbenzoic acid derivatives is in the inhibition of Human Carbonic Anhydrases (hCAs) , specifically the tumor-associated isoform hCA IX .

Mechanism of Action: The "Proton Shuttle" Jammer

Classical hCA inhibitors (like sulfonamides) bind directly to the Zinc ion in the active site. However, 2-(sulfinyl)benzoic acid derivatives act via an atypical mechanism . They do not bind the Zinc directly but instead anchor to the entrance of the active site, interacting with the His64 residue.

-

His64 Function: His64 acts as a "proton shuttle," flipping between "in" and "out" conformations to transfer protons from the active site to the bulk solvent.

-

Inhibition: The carboxylate group of the inhibitor forms hydrogen bonds near the active site, while the sulfinyl group locks His64 in the "out" conformation. This steric blockade prevents the regeneration of the enzyme's catalytic cycle.

Mechanistic Visualization

Figure 2: Mechanism of hCA inhibition. The inhibitor traps His64, disrupting the proton shuttle required for enzymatic turnover.

Comparative Activity Data

While the methyl derivative is the prototype, benzyl derivatives often show superior potency due to pi-stacking interactions in the hydrophobic pocket.

| Compound Derivative | Target Isoform | IC50 (nM) | Selectivity Profile |

| 2-(Methylsulfinyl)benzoic acid | hCA II (Cytosolic) | >10,000 | Weak / Non-selective |

| 2-(Benzylsulfinyl)benzoic acid | hCA IX (Tumor) | 450 | Selective over hCA I/II |

| 2-(Benzylsulfinyl)benzoic acid | hCA II | 8,500 | Low affinity (Desirable) |

Data synthesized from structure-activity relationship (SAR) studies on sulfinyl-benzoic scaffolds [1, 3].

Secondary Activities: Antimicrobial & Antifungal[6][7][8][9]

Beyond enzyme inhibition, the scaffold exhibits broad-spectrum activity against pathogens, often attributed to the acidity of the carboxyl group combined with the lipophilicity of the sulfur moiety.

Antifungal Activity (CYP53 Targeting)

Recent studies suggest that benzoic acid derivatives inhibit CYP53 , a cytochrome P450 enzyme unique to fungi (essential for metabolizing phenolic compounds).

-

Target: Aspergillus niger, Cochliobolus lunatus.

-

Effect: Disruption of the fungal detoxification pathways, leading to accumulation of toxic phenols within the fungal cell.

Antibacterial Activity[6][7][8][10]

-

Spectrum: Moderate activity against Gram-positive bacteria (S. aureus).

-

SAR Insight: Introduction of electron-withdrawing groups (e.g., nitro, chloro) on the benzoic ring enhances antibacterial potency by increasing the acidity and lipophilicity of the molecule [2, 4].

Experimental Protocols

MIC Determination Protocol (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

-

Preparation: Dissolve 2-(methylsulfinyl)benzoic acid in DMSO to a stock concentration of 10 mg/mL.

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

-

Inoculation: Add bacterial suspension adjusted to

CFU/mL to each well. -

Controls: Include Positive Control (Ciprofloxacin) and Negative Control (DMSO/Broth only).

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.

References

-

Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica.

-

Changes performed on the 2-(benzylsulfinyl)benzoic acid scaffold. ResearchGate.

-

Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Journal of Steroid Biochemistry and Molecular Biology.

-

Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives. BMC Microbiology.

The Orthogonal Scaffold: A Technical Guide to 2-(Methylsulfinyl)benzoic Acid and Its Analogs

Executive Summary

2-(Methylsulfinyl)benzoic acid (CAS: 13244-33-2) represents a critical pharmacophore in medicinal chemistry, functioning as both a versatile synthetic intermediate and a bioactive scaffold.[1] Unlike its para-substituted counterparts (e.g., the Sulindac series), the ortho-positioning of the sulfinyl moiety relative to the carboxylic acid creates a unique "proximity effect." This structural arrangement facilitates intramolecular cyclizations—most notably the Pummerer-induced formation of benzothiophenes—and serves as a bidentate ligand motif in coordination chemistry.

This guide provides a rigorous technical analysis of the molecule’s synthesis, reactivity, and structure-activity relationships (SAR), designed for researchers optimizing NSAID prodrugs or developing novel heterocyclic libraries.[1]

Part 1: Chemical Identity & Synthetic Pathways[2][3][4]

Core Structure and Properties

The molecule consists of a benzene ring substituted at the 1-position with a carboxylic acid and at the 2-position with a methylsulfinyl group (

| Property | Data |

| IUPAC Name | 2-methanesulfinylbenzoic acid |

| Molecular Formula | |

| Molecular Weight | 184.21 g/mol |

| Key Functional Groups | Carboxylic acid ( |

| Solubility | Soluble in alcohols, DMSO, dilute alkali; sparingly soluble in cold water.[1] |

Synthesis: The Oxidative Selectivity Challenge

The primary synthetic challenge is preventing over-oxidation to the sulfone (

Step 1: Thioether Formation

-

Reagents: 2-Chlorobenzoic acid, Sodium thiomethoxide (

), Cu powder (catalyst).[1] -

Mechanism:

reaction facilitated by the electron-withdrawing carboxylate group.[1] -

Critical Parameter: Maintain basic pH to ensure solubility of the benzoate.

Step 2: Controlled Oxidation (The Sulfoxide Node)

-

Reagent Choice: Sodium Metaperiodate (

) is superior to-

Why?

offers kinetic control, halting oxidation at the sulfoxide stage due to the steric bulk and lower electrophilicity required for the second oxidation step.

-

-

Reaction Condition: 0°C to Room Temperature in Methanol/Water.

Figure 1: Selective synthesis workflow minimizing sulfone byproduct formation.

Part 2: Reactivity & Mechanistic Insights[1]

The defining feature of 2-(methylsulfinyl)benzoic acid is its ability to undergo the Pummerer Rearrangement , which, due to the ortho-carboxyl group, can be diverted into intramolecular cyclization pathways.[1]

The Pummerer-Induced Cyclization

When treated with acetic anhydride (

-

Mechanism:

-

Acylation: Formation of the acetoxysulfonium ion.

-

Elimination: Loss of acetic acid to form the thionium ion (

).[1] -

Cyclization: The thionium ion can be trapped by the carboxyl group (forming a lactone-like intermediate) or, under forcing conditions/catalysis, cyclize onto the ring to form benzothiophene derivatives.

-

Benzothiophen-3(2H)-one Formation

A valuable application of this analog is the synthesis of benzothiophen-3(2H)-ones (thioindoxyls).[1] The acid chloride derivative of the sulfoxide, when subjected to Pummerer conditions, cyclizes to form the benzothiophene core, a scaffold found in various anti-inflammatory agents.

Figure 2: Mechanistic pathway for Pummerer-induced cyclization.[1]

Part 3: Analogs & Structure-Activity Relationships (SAR)

The biological activity of this scaffold is heavily dependent on the oxidation state of the sulfur and the substitution pattern on the benzylidene ring (in Sulindac-type analogs).

The Sulindac Connection

While Sulindac contains a p-methylsulfinylbenzylidene moiety, 2-(methylsulfinyl)benzoic acid serves as the ortho model system.[1]

-

Prodrug Mechanism: The sulfoxide is a prodrug. In vivo, liver enzymes (thioredoxin reductase) reduce the sulfoxide to the sulfide (active NSAID). Conversely, FMO (flavin-containing monooxygenase) oxidizes the sulfide back to the sulfoxide or to the inactive sulfone .

-

SAR Implication: The ortho analog (our topic) generally shows lower anti-inflammatory activity than the para analog (Sulindac) due to steric hindrance preventing optimal binding in the COX active site, but it retains significant potential as a Carbonic Anhydrase (CA) inhibitor.

Carbonic Anhydrase Inhibition

Recent studies indicate that 2-(benzylsulfinyl)benzoic acid analogs act as inhibitors of Carbonic Anhydrase II (hCA II).[1]

-

Mechanism: The carboxylate binds to the Zinc ion in the active site, while the sulfoxide moiety interacts with the hydrophobic pocket.

-

SAR Trend: Bulky hydrophobic groups (benzyl vs. methyl) on the sulfoxide generally improve potency against hCA II.

Comparative Data: Oxidation States

| Analog | Oxidation State | Electronic Effect ( | Biological Role |

| 2-(Methylthio)benzoic acid | Sulfide (-2) | -0.0 (Donor) | Active COX inhibitor (metabolite) |

| 2-(Methylsulfinyl)benzoic acid | Sulfoxide (0) | +0.49 (Acceptor) | Prodrug / CA Inhibitor / Chiral |

| 2-(Methylsulfonyl)benzoic acid | Sulfone (+2) | +0.72 (Strong Acceptor) | Inactive metabolite (excretion) |

Part 4: Experimental Protocols

Protocol A: Selective Synthesis of 2-(Methylsulfinyl)benzoic Acid

Target: High purity sulfoxide without sulfone contamination.[1]

-

Preparation: Dissolve 2-(methylthio)benzoic acid (10.0 mmol, 1.68 g) in Methanol (30 mL).

-

Oxidant Addition: Prepare a solution of Sodium Metaperiodate (

, 11.0 mmol, 2.35 g) in water (15 mL). -

Reaction: Cool the sulfide solution to 0°C. Add the oxidant solution dropwise over 30 minutes.

-

Stirring: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1] The sulfoxide is much more polar than the sulfide.

-

Workup: Filter off the precipitated inorganic salts (

). Evaporate methanol under reduced pressure. -

Extraction: Dilute the aqueous residue with water (20 mL) and extract with

( -

Purification: Recrystallize from Ethanol/Water.

-

Validation:

Protocol B: Pummerer Rearrangement Test

Target: Assessment of cyclization potential.

-

Reagents: 2-(Methylsulfinyl)benzoic acid (1 mmol), Acetic Anhydride (5 mL, excess).

-

Condition: Reflux for 2 hours under nitrogen atmosphere.

-

Observation: Color change to dark orange/brown indicates formation of the thionium intermediate and subsequent rearrangement/decomposition.

-

Quench: Pour into ice water to hydrolyze excess anhydride. Extract with Ethyl Acetate.

References

-

Pummerer Rearrangement Mechanism & Applic

-

Synthesis of Sulfoxides using Sodium Metaperiod

-

Sulindac and NSAID Metabolism (Sulfide/Sulfoxide/Sulfone) [1]

-

Crystal Structure and Carbonic Anhydrase Inhibition

-

Benzothiophene Synthesis via Pummerer Cycliz

- Source:Journal of the Chemical Society, Perkin Transactions 1.

-

URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-(Methylsulfinyl)benzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Functionality of 2-(Methylsulfinyl)benzoic Acid

2-(Methylsulfinyl)benzoic acid is a bifunctional aromatic compound possessing both a carboxylic acid and a chiral sulfoxide group. This strategic combination imparts a range of useful characteristics for synthetic chemists. The carboxylic acid can act as a classic directing group for ortho-C–H activation and metalation reactions. Simultaneously, the inherent chirality of the sulfoxide group offers the potential for stereochemical control in various transformations, making it a valuable asset in the synthesis of enantiomerically enriched molecules.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₃S | |

| Molar Mass | 184.21 g/mol | |

| Melting Point | 166-170 °C | |

| Appearance | White to off-white solid |

Directed Ortho-Metalation: A Gateway to Polysubstituted Aromatics

The carboxylic acid group in benzoic acid derivatives is a well-established directing group for ortho-lithiation.[1][2][3] This allows for the regioselective functionalization of the aromatic ring at the position adjacent to the carboxylate. In the case of 2-(methylsulfinyl)benzoic acid, this principle provides a reliable method for introducing a wide array of electrophiles at the C6 position.

Causality Behind Experimental Choices:

The choice of a strong, non-nucleophilic base is critical to deprotonate the acidic proton of the carboxylic acid and the ortho-aromatic proton without competing nucleophilic addition to the carbonyl or sulfoxide groups. Sterically hindered bases like lithium diisopropylamide (LDA) or sec-butyllithium are often preferred. The use of a coordinating solvent such as tetrahydrofuran (THF) is essential to solvate the lithium cation and stabilize the resulting organolithium intermediate. Low temperatures (typically -78 °C) are crucial to prevent side reactions and decomposition of the lithiated species.

Experimental Workflow for Directed Ortho-Metalation:

Caption: Workflow for Directed Ortho-Metalation of 2-(Methylsulfinyl)benzoic Acid.

Protocol: Ortho-Methylation of 2-(Methylsulfinyl)benzoic Acid

Materials:

-

2-(Methylsulfinyl)benzoic acid

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Methyl iodide (MeI)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-(methylsulfinyl)benzoic acid (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere at -90 °C, add TMEDA (2.2 mmol).

-

Slowly add s-BuLi (2.2 mmol) dropwise, maintaining the temperature below -85 °C. Stir the resulting mixture at this temperature for 1 hour.

-

Add methyl iodide (1.5 mmol) dropwise to the reaction mixture at -90 °C.

-

Allow the reaction to warm to -78 °C and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-methyl-6-(methylsulfinyl)benzoic acid.

Asymmetric Synthesis: Harnessing the Chiral Sulfoxide

The stereogenic center at the sulfur atom of 2-(methylsulfinyl)benzoic acid can be exploited to induce chirality in a variety of chemical transformations. While specific protocols for this exact molecule as a primary chiral auxiliary are still emerging in the literature, the principles of sulfur-based chiral auxiliaries are well-established and can be applied here. The sulfoxide group can direct the approach of reagents to one face of a reacting molecule, leading to the preferential formation of one enantiomer or diastereomer.

Mechanism of Stereochemical Control:

The lone pair of electrons on the sulfoxide oxygen can coordinate to metal centers of reagents, creating a rigid, chiral environment around the reaction center. This coordination, combined with the steric bulk of the methyl and aryl groups, blocks one face of the molecule, forcing an incoming reagent to attack from the less hindered direction. This leads to a high degree of stereoselectivity.

Conceptual Application: Asymmetric Aldol Reaction

A plausible application is in an asymmetric aldol reaction. By converting the carboxylic acid to a suitable derivative (e.g., an N-acyl oxazolidinone), the chiral sulfoxide can influence the stereochemical outcome of the enolate formation and subsequent reaction with an aldehyde.

Caption: Conceptual Workflow for Asymmetric Aldol Reaction.

Precursor for Heterocycle Synthesis: Building Sulfur-Containing Scaffolds

The strategic placement of the sulfinyl and carboxylic acid groups makes 2-(methylsulfinyl)benzoic acid an attractive starting material for the synthesis of sulfur-containing heterocycles, such as benzothiophenones. These scaffolds are of interest in medicinal chemistry and materials science.

Synthetic Strategy: Reductive Cyclization

One potential route involves the reduction of the sulfoxide to a thioether, followed by intramolecular cyclization. This can be achieved through various methods, including the use of reducing agents that are compatible with the carboxylic acid functionality.

Protocol: Synthesis of Benzo[c]thiophen-1(3H)-one

Materials:

-

2-(Methylsulfinyl)benzoic acid

-

Trifluoroacetic anhydride (TFAA)

-

Sodium iodide (NaI)

-

Acetonitrile

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-(methylsulfinyl)benzoic acid (1.0 mmol) in acetonitrile (10 mL) at 0 °C, add trifluoroacetic anhydride (1.5 mmol).

-

Stir the mixture for 10 minutes, then add sodium iodide (2.0 mmol).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated sodium thiosulfate solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield benzo[c]thiophen-1(3H)-one.

Conclusion and Future Outlook

2-(Methylsulfinyl)benzoic acid is a reagent with significant untapped potential in organic synthesis. Its dual functionality as a directing group and a source of chirality opens up numerous avenues for the efficient construction of complex and stereochemically defined molecules. The protocols and concepts outlined in these application notes provide a foundation for researchers to explore and expand upon the synthetic utility of this valuable building block. Future research will likely focus on developing a broader range of asymmetric transformations and exploring its application in the synthesis of biologically active compounds and novel materials.

References

-

Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1271. [Link]

-

Mortier, J., et al. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765-768. [Link]

-

ChemBK. 2-(Methylsulfinyl)Benzoic Acid. [Link]

-

Mortier, J., et al. (2008). Directed lithiation of unprotected benzoic acids. Semantic Scholar. [Link]

-

Wikipedia. Directed ortho metalation. [Link]

-

Zhang, X., et al. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation. Nature, 604(7905), 298-303. [Link]

- Cossu, S., De Lucchi, O., & Fabris, F. (1997). The Chemistry of vic-Disulfoxides. In Patai's Chemistry of Functional Groups. John Wiley & Sons, Ltd.

-

Mortier, J., et al. (2005). Directed lithiation of unprotected benzoic acids. ResearchGate. [Link]

Sources

Advanced Protocols for 2-(Methylsulfinyl)benzoic Acid: Synthesis and Pummerer Cyclization

Executive Summary & Application Scope

2-(Methylsulfinyl)benzoic acid (CAS: 19093-34-6) is a critical organosulfur scaffold used primarily as a precursor for benzisothiazolones (e.g., saccharin analogs) and benzo[c]thiophenes . Its utility stems from the ortho-positioning of the carboxylic acid and the methylsulfinyl group, which facilitates intramolecular cyclization via the Pummerer rearrangement .

This guide provides a validated workflow for:

-

Selective Synthesis: Oxidation of 2-(methylthio)benzoic acid to the sulfoxide without over-oxidation to the sulfone.

-

Pummerer Cyclization: Converting the sulfoxide to 3-acetoxy-1,3-dihydrobenzo[c]thiophen-1-one, a versatile intermediate for bioactive heterocycles.

-

Downstream Logic: Mechanistic pathways for benzisothiazolone construction.

Safety & Handling

-

Hazards: 2-(Methylsulfinyl)benzoic acid is an irritant (Skin Irrit. 2, Eye Irrit. 2). The precursor, 2-(methylthio)benzoic acid, produces a stench; all reactions involving the sulfide must be performed in a well-ventilated fume hood.

-

Thermal Instability: Sulfoxides can undergo thermal disproportionation (disproportionation to sulfide and sulfone) above 100°C. Pummerer reactions are exothermic; control addition rates carefully.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and slow oxidation.

Protocol A: Selective Synthesis of 2-(Methylsulfinyl)benzoic Acid

Objective: Synthesize 2-(methylsulfinyl)benzoic acid from 2-(methylthio)benzoic acid using Sodium Metaperiodate (NaIO

Reagents & Equipment[1][2]

-

Precursor: 2-(Methylthio)benzoic acid (1.0 eq)

-

Oxidant: Sodium Metaperiodate (NaIO

) (1.05 eq) -

Solvent: Methanol/Water (1:1 v/v)

-

Equipment: 3-neck round bottom flask, mechanical stirrer, ice bath, temperature probe.

Step-by-Step Methodology

-

Dissolution: In a 500 mL flask, dissolve 2-(methylthio)benzoic acid (16.8 g, 100 mmol) in Methanol (150 mL). The solution may be slightly yellow.

-

Oxidant Preparation: Dissolve NaIO

(22.5 g, 105 mmol) in Water (150 mL). -

Controlled Addition: Cool the sulfide solution to 0–5°C using an ice bath. Add the NaIO

solution dropwise over 30 minutes. Crucial: Maintain internal temperature <10°C to prevent sulfone formation. -

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12 hours. A white precipitate (NaIO

) will form. -

Work-up:

-

Filter off the inorganic salts (NaIO

) and wash the cake with cold methanol. -

Concentrate the filtrate under reduced pressure to remove methanol.

-

The remaining aqueous phase is extracted with Dichloromethane (DCM) (3 x 100 mL). Note: The product is an acid; if it remains in the aqueous phase, adjust pH to ~3 with 1M HCl before extraction.

-

Dry the organic layer over anhydrous MgSO

, filter, and concentrate.

-

-

Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.

-

Yield: Typically 85–92%.

-

Appearance: White crystalline solid.

-

Melting Point: 166–170°C.

-

Analytical Checkpoint

-

1H NMR (DMSO-d6): Look for the methyl singlet at

~2.7 ppm (sulfoxide) vs. ~2.4 ppm (sulfide) or ~3.2 ppm (sulfone). -

IR: Strong band at ~1030 cm

(S=O stretch).

Protocol B: Pummerer Cyclization to 3-Acetoxy-benzo[c]thiophen-1-one

Objective: Utilize the Pummerer rearrangement to cyclize the scaffold, creating a reactive lactone/thiolactone hybrid.

Reaction Logic

The reaction with acetic anhydride activates the sulfoxide oxygen, leading to an acyloxy-sulfonium ion. Elimination of acetic acid generates a thionium ion intermediate, which is trapped intramolecularly by the carboxylate.

Reagents

-

Substrate: 2-(Methylsulfinyl)benzoic acid (1.84 g, 10 mmol)

-

Reagent/Solvent: Acetic Anhydride (Ac

O) (10 mL, excess) -

Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%) - Optional, accelerates reaction.

-

Condition: Reflux (140°C bath temperature).

Step-by-Step Methodology

-

Setup: Flame-dry a 50 mL round bottom flask equipped with a reflux condenser and a drying tube (CaCl

). -

Addition: Add 2-(methylsulfinyl)benzoic acid and Acetic Anhydride. Add p-TSA if using.

-

Reflux: Heat the mixture to reflux for 2–4 hours. Monitor by TLC (SiO

, 50% EtOAc/Hexane). The starting material (polar acid) will disappear, replaced by a less polar spot. -

Work-up:

-

Cool the mixture to room temperature.

-

Concentrate under high vacuum to remove excess Acetic Anhydride and Acetic Acid. Caution: Use a efficient cold trap.

-

Dissolve the residue in Toluene and re-evaporate (azeotrope) to ensure complete removal of acid traces.

-

-

Isolation: The residue is typically a viscous oil or low-melting solid. Purify via flash column chromatography (Gradient: 10% -> 30% EtOAc in Hexane).

-

Product: 3-Acetoxy-1,3-dihydrobenzo[c]thiophen-1-one .

Data Summary Table

| Parameter | Protocol A (Synthesis) | Protocol B (Cyclization) |

| Starting Material | 2-(Methylthio)benzoic acid | 2-(Methylsulfinyl)benzoic acid |

| Reagent | NaIO | Acetic Anhydride (Excess) |

| Solvent | MeOH / H | Neat (Ac |

| Temperature | 0°C | 140°C (Reflux) |

| Key Intermediate | Sulfoxide (Stable) | Thionium Ion (Transient) |

| Major Product | 2-(Methylsulfinyl)benzoic acid | 3-Acetoxy-benzo[c]thiophen-1-one |

| Yield Target | >85% | 60–75% |

Mechanistic Visualization

The following diagram illustrates the transformation logic, highlighting the critical Pummerer intermediate.

Figure 1: Mechanistic pathway of the Pummerer cyclization for 2-(methylsulfinyl)benzoic acid.

Troubleshooting & Optimization

Common Pitfalls

-

Over-Oxidation (Protocol A): If the reaction temperature exceeds 25°C or excess oxidant is used, the sulfone (2-(methylsulfonyl)benzoic acid) will form. This byproduct is inert to Pummerer conditions.

-

Fix: Monitor reaction strictly by TLC/LCMS. Quench immediately upon consumption of starting material.

-

-

Incomplete Cyclization (Protocol B): Presence of moisture in the acetic anhydride hydrolyzes the intermediate back to the sulfoxide or forms the acyclic Pummerer product (acetoxymethyl sulfide).

-

Fix: Use freshly distilled Ac

O and flame-dried glassware.

-

-

Purification Issues: The cyclized product can be labile on silica gel.

-

Fix: Neutralize silica with 1% Triethylamine during column preparation or use neutral alumina.

-

Alternative Activation

For substrates sensitive to refluxing acetic anhydride, Trifluoroacetic Anhydride (TFAA) can be used at 0°C in Dichloromethane. This promotes the rearrangement under much milder conditions, though the resulting trifluoroacetate is more labile.

References

-

Pummerer, R. (1909).[1] "Über Phenyl-sulfoxyessigsäure." Berichte der deutschen chemischen Gesellschaft, 42(2), 2282–2291. Link

-

Oae, S., & Numata, T. (1980). "The Pummerer Rearrangement."[1][2][3][4] Isotopes in Organic Chemistry, 5, 45. (Classic mechanistic review).

-

Padwa, A., et al. (1996).[1] "Pummerer rearrangements as a method for the preparation of 1,3-dihydrobenzo[c]thiophenes." Journal of Organic Chemistry, 61(18), 6166–6174. Link

-

Sato, K., et al. (1985).[5] "Olefin cyclization initiated by α-thiocarbocation: A novel route to pyrrolizidine alkaloids."[5] Tetrahedron Letters, 26(20), 2411-2414. (Demonstrates thionium ion trapping).

-

Thermo Scientific Chemicals. "2-(Methylsulfinyl)benzoic acid Product Specification." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(methylsulfinyl)benzoic acid

Welcome to the technical support center for the synthesis and optimization of 2-(methylsulfinyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important sulfoxide. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve optimal reaction outcomes.

Introduction

2-(Methylsulfinyl)benzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. The selective oxidation of the corresponding sulfide, 2-(methylthio)benzoic acid, is the most direct route to this compound. However, this transformation is often plagued by challenges such as over-oxidation to the sulfone, low yields, and purification difficulties. This guide provides a structured approach to troubleshooting and optimizing your reaction conditions, ensuring both efficiency and reproducibility.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-(methylsulfinyl)benzoic acid. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low or No Yield of 2-(methylsulfinyl)benzoic acid

Possible Causes:

-

Inactive Oxidizing Agent: The chosen oxidant may have degraded or is not potent enough under the selected reaction conditions.

-

Poor Solubility: The starting material, 2-(methylthio)benzoic acid, may not be sufficiently soluble in the chosen solvent, leading to a sluggish or incomplete reaction.

-

Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate, or too high, leading to decomposition of the starting material or product.

-

Incorrect Stoichiometry: An insufficient amount of the oxidizing agent will result in an incomplete reaction.

Suggested Solutions:

-

Oxidant Selection and Handling:

-

Hydrogen peroxide (H₂O₂) is a common and "green" oxidant.[1][2][3] Ensure you are using a fresh, properly stored solution. The concentration of H₂O₂ is critical; 30% aqueous solution is commonly used.

-

For more controlled oxidations, consider reagents like sodium periodate (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA).

-

Metal-free oxidation methods, such as using a combination of hydrogen peroxide and glacial acetic acid, can offer high selectivity under mild conditions.[1][3]

-

-

Solvent Optimization:

-

Temperature Control:

-

Start with reactions at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

If the reaction is slow, gradually increase the temperature. Be aware that higher temperatures can promote the formation of the sulfone byproduct.[4] A temperature range of 25-35°C is often a good starting point for oxidations with hydrogen peroxide.[4]

-

-

Stoichiometric Adjustments:

-

Typically, a slight excess of the oxidizing agent (1.1 to 1.5 equivalents) is used to ensure complete conversion of the starting material. However, a large excess can lead to over-oxidation.[5]

-

Problem 2: Significant Formation of 2-(methylsulfonyl)benzoic acid (Sulfone) Byproduct

This is the most common challenge in the synthesis of sulfoxides.[6] Over-oxidation of the desired sulfoxide to the corresponding sulfone is a competing reaction.[5][7]

Possible Causes:

-

Excessive Oxidant: Using too much of the oxidizing agent is a primary cause of sulfone formation.

-

Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed will increase the likelihood of over-oxidation.

-

High Reaction Temperature: Elevated temperatures can accelerate the rate of both sulfoxide and sulfone formation, often favoring the latter.[4]

-

Highly Reactive Oxidant: Some oxidizing agents are too powerful and lack the selectivity for sulfoxide formation.

Suggested Solutions:

-

Precise Stoichiometry: Carefully control the amount of the oxidant. Use close to one equivalent of the oxidizing agent.

-

Reaction Monitoring:

-

Monitor the reaction progress closely using TLC or HPLC.[8] Quench the reaction as soon as the starting sulfide is consumed.

-

-

Temperature Management:

-

Maintain a controlled and moderate reaction temperature. Running the reaction at or slightly above room temperature is often sufficient.[4]

-

-

Choice of Oxidant:

Experimental Workflow: Selective Oxidation of 2-(methylthio)benzoic acid

Caption: A typical workflow for the selective oxidation of 2-(methylthio)benzoic acid.

Problem 3: Difficulty in Purifying 2-(methylsulfinyl)benzoic acid

Possible Causes:

-

Similar Polarity of Product and Byproduct: The desired sulfoxide and the sulfone byproduct often have similar polarities, making their separation by column chromatography challenging.

-

Contamination with Starting Material: Incomplete reaction leaves unreacted 2-(methylthio)benzoic acid, which can co-elute with the product.

-

Product Insolubility: The product may be poorly soluble in common crystallization solvents.

Suggested Solutions:

-

Chromatography Optimization:

-

Use a solvent system that provides the best possible separation between the sulfoxide and sulfone on a TLC plate before attempting column chromatography. A mixture of ethyl acetate and hexanes with a small amount of acetic acid to improve peak shape is often a good starting point.

-

-

Recrystallization:

-

Recrystallization can be a highly effective method for purification if a suitable solvent is found.[11] A solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature is ideal.

-

Common solvents for recrystallization of benzoic acid derivatives include water, ethanol, or mixtures thereof.[11]

-

-

Acid-Base Extraction:

-

As 2-(methylsulfinyl)benzoic acid is a carboxylic acid, an acid-base extraction can be employed to separate it from non-acidic impurities. Dissolve the crude product in an organic solvent and extract with a weak base like sodium bicarbonate solution. The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the purified product.

-

Frequently Asked Questions (FAQs)

Q1: What is the typical melting point of 2-(methylsulfinyl)benzoic acid?

The reported melting point for 2-(methylsulfinyl)benzoic acid is in the range of 179-182 °C. A broad melting range or a lower melting point can indicate the presence of impurities.

Q2: How can I confirm the formation of the sulfoxide versus the sulfone?

-

NMR Spectroscopy: ¹H NMR is a powerful tool. The protons of the methyl group attached to the sulfur will have a different chemical shift in the sulfide, sulfoxide, and sulfone. The sulfoxide methyl protons are typically found around 2.7-3.0 ppm, while the sulfone methyl protons are further downfield, usually above 3.0 ppm.

-

Mass Spectrometry (MS): MS can confirm the molecular weight of the product. The sulfoxide will have a molecular weight 16 amu higher than the starting sulfide, and the sulfone will be 16 amu higher than the sulfoxide.

-

Infrared (IR) Spectroscopy: The S=O stretch in the sulfoxide typically appears in the region of 1030-1070 cm⁻¹. The sulfone will show two S=O stretching bands, one symmetric and one asymmetric, in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Q3: Are there any stability concerns with 2-(methylsulfinyl)benzoic acid?

2-(Methylsulfinyl)benzoic acid is generally a stable compound under standard laboratory conditions. However, like many organic compounds, it should be stored in a cool, dry place away from strong oxidizing agents to prevent any potential degradation. Benzoic acid and its derivatives can undergo decarboxylation at very high temperatures.[12]

Q4: Can I use a chiral oxidizing agent to synthesize an enantiomerically enriched product?

Yes, the synthesis of chiral sulfoxides is a well-established field.[13] Asymmetric oxidation of the prochiral sulfide can be achieved using chiral oxidizing agents or, more commonly, a stoichiometric oxidant in the presence of a chiral catalyst.[10] Common catalytic systems include those based on titanium, vanadium, or iron complexes with chiral ligands.[10]

Decision Tree for Troubleshooting Sulfoxide Synthesis

Caption: A decision-making guide for troubleshooting common issues in sulfoxide synthesis.

Recommended Protocol for Selective Oxidation

This protocol provides a starting point for the selective oxidation of 2-(methylthio)benzoic acid to 2-(methylsulfinyl)benzoic acid using hydrogen peroxide in acetic acid.

Materials:

-

2-(methylthio)benzoic acid

-

Glacial acetic acid

-

30% Hydrogen peroxide (w/w in H₂O)

-

Ethyl acetate

-

Saturated aqueous sodium sulfite solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

TLC plates (silica gel 60 F₂₅₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)benzoic acid (1.0 eq) in glacial acetic acid (approximately 5-10 mL per gram of starting material).

-

Stir the solution at room temperature until the starting material is fully dissolved.

-

Slowly add 30% hydrogen peroxide (1.1 eq) dropwise to the solution. An exotherm may be observed; maintain the temperature below 35°C, using a water bath for cooling if necessary.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate with 1% acetic acid as the mobile phase). The product should be more polar than the starting material.

-

Once the starting material is no longer visible by TLC (typically 2-4 hours), quench the reaction by slowly adding saturated aqueous sodium sulfite solution until a negative test with starch-iodide paper is obtained (indicating the absence of peroxides).

-

Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Table 1: Summary of Recommended Reaction Parameters

| Parameter | Recommended Value/Condition | Rationale |

| Oxidant | 30% Hydrogen Peroxide | "Green" reagent, selective for sulfoxide formation.[1][2][3] |

| Solvent | Glacial Acetic Acid | Good solubility for the starting material and facilitates oxidation.[3] |

| Stoichiometry | 1.1 - 1.2 equivalents of H₂O₂ | Sufficient for complete conversion while minimizing over-oxidation. |

| Temperature | Room Temperature (20-25°C) | Provides a good balance between reaction rate and selectivity.[4] |

| Reaction Time | 2-4 hours (Monitor by TLC) | Avoids prolonged reaction times that can lead to sulfone formation. |

| Work-up | Quench with Na₂SO₃ | Safely destroys excess peroxide. |

References

- ResearchGate. (n.d.). Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols | Request PDF.

- ResearchGate. (n.d.). Optimization of the reaction conditions for sulfoxide 4a in flow processa.

- PrepChem. (n.d.). Synthesis of 2-nitro-4-(methylsulfonyl)benzoic acid.

- BenchChem. (2025). Technical Support Center: Optimizing Sulfoxide Synthesis.

- Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation.

- MDPI. (2019, September 22). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid.

- ResearchGate. (n.d.). Optimization of conditions for oxidation of sulfides to sulfoxides a.

- Journal of Chemical Reviews. (2019).

- Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- ResearchGate. (2025, August 10). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.

- Chemistry LibreTexts. (2021, March 16). 5.4: Enantioselective Sulfoxidation.

- Royal Society of Chemistry. (n.d.). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively.

- JoVE. (2025, May 22). Preparation and Reactions of Sulfides.

- ResearchGate. (2025, August 6). Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes | Request PDF.

- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.

- PMC. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions.

- Google Patents. (n.d.). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.

- Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid.

- University of Illinois at Urbana-Champaign. (2008, April 24). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY.

- Taylor & Francis Online. (n.d.). Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold.

- ResearchGate. (n.d.). Changes performed on the 2-(benzylsulfinyl)benzoic acid scaffold.

- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

- PubMed. (n.d.). Degradation of benzoic acid and its derivatives in subcritical water.

- Google Patents. (n.d.). CN1038584C - Preparation of methylsulfonylbenzoic acids.

- Google Patents. (n.d.). US3948922A - Oxidation of thiols and disulfides to sulfonic acids.

- ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications | Request PDF.

- CNR-IRIS. (n.d.). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the.

- European Patent Office. (2019, March 27). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1.

- Sigma-Aldrich. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a.

- Bartleby.com. (n.d.). Purifying A Compound Of Benzoic Acid.

- ResearchGate. (n.d.). Oxidation of a sulfide to sulfoxides and sulfone.

- PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid.

- Google Patents. (n.d.). EP2952237A1 - Method for purification of benzoic acid.

- Sigma-Aldrich. (n.d.). 2-(BENZYLSULFINYL)BENZOIC ACID AldrichCPR.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Video: Preparation and Reactions of Sulfides [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. Sulfone synthesis by oxidation [organic-chemistry.org]

- 8. Content Not Available [sigmaaldrich.com]

- 9. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]

- 12. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemistry.illinois.edu [chemistry.illinois.edu]

Technical Support Center: Troubleshooting Low Reactivity of 2-(Methylsulfinyl)benzoic Acid

Welcome to the technical support center for 2-(methylsulfinyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the reactivity of this versatile building block. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to ensure the success of your experiments.

Understanding the Reactivity Profile of 2-(Methylsulfinyl)benzoic Acid

2-(Methylsulfinyl)benzoic acid is a unique reagent characterized by the presence of a carboxylic acid and a methylsulfinyl (sulfoxide) group in an ortho relationship on a benzene ring. This substitution pattern gives rise to a specific set of electronic and steric properties that can influence its reactivity, sometimes leading to unexpected challenges in common transformations such as esterification and amide coupling. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing low yields or no reaction when trying to perform a standard esterification (e.g., Fischer esterification) with 2-(methylsulfinyl)benzoic acid?

A1: The low reactivity of 2-(methylsulfinyl)benzoic acid in standard esterification protocols can be attributed to a combination of electronic effects and steric hindrance.

-

Electronic Effects: The methylsulfinyl group is electron-withdrawing, which increases the acidity of the carboxylic acid.[1] While this might seem beneficial, it can also deactivate the carbonyl carbon towards nucleophilic attack by the alcohol, a key step in esterification.[2]

-

Steric Hindrance: The bulky methylsulfinyl group at the ortho position can physically block the approach of the alcohol to the carboxylic acid, significantly slowing down the reaction rate.[3][4] This "ortho effect" is a well-documented phenomenon in substituted benzoic acids.[4]

Troubleshooting Protocol for Low-Yielding Esterifications:

-

Choice of a More Potent Activation Method: Instead of relying on simple acid catalysis (Fischer esterification), convert the carboxylic acid to a more reactive intermediate.

-

Acyl Chloride Formation: Convert the carboxylic acid to the corresponding acyl chloride using a mild chlorinating agent like oxalyl chloride or thionyl chloride.[5] The resulting acyl chloride is much more electrophilic and will react more readily with alcohols.

-

-

Use of Coupling Reagents: Employ coupling agents commonly used in peptide synthesis to activate the carboxylic acid in situ.

-

Driving the Equilibrium: For Fischer esterification, ensure the removal of water as it forms to drive the reaction towards the product. This can be achieved using a Dean-Stark apparatus.[6]

-

Increase Reaction Temperature and Time: Due to steric hindrance, higher temperatures and longer reaction times may be necessary.[7]

Experimental Protocol: Two-Step Esterification via Acyl Chloride

-

Acyl Chloride Formation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(methylsulfinyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-(methylsulfinyl)benzoyl chloride.[5]

-

-

Esterification:

-

Dissolve the crude acyl chloride in anhydrous DCM or THF.

-

Add the desired alcohol (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) at 0 °C.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Work up the reaction by washing with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the crude ester. Purify by column chromatography if necessary.

-

Q2: My amide coupling reactions with 2-(methylsulfinyl)benzoic acid are sluggish and give low yields. What are the likely causes and how can I improve them?

A2: Similar to esterification, low yields in amide coupling are primarily due to steric hindrance and potential side reactions. The bulky ortho-substituent impedes the approach of the amine nucleophile.[8] Furthermore, the use of certain activating agents can lead to undesired side reactions.

Troubleshooting Workflow for Amide Coupling:

Caption: Troubleshooting workflow for low-yielding amide coupling reactions.

Optimized Coupling Conditions for Sterically Hindered Benzoic Acids: